Disperse Yellow 114

Description

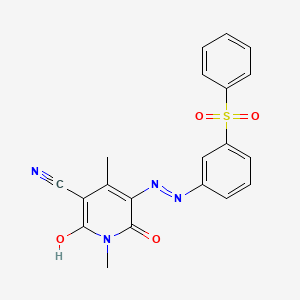

Structure

3D Structure

Properties

IUPAC Name |

5-[[3-(benzenesulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-13-17(12-21)19(25)24(2)20(26)18(13)23-22-14-7-6-10-16(11-14)29(27,28)15-8-4-3-5-9-15/h3-11,25H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHDHYFKPNAIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901111295 |

Source

|

| Record name | 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901111295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61968-66-9 |

Source

|

| Record name | 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61968-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl]-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901111295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonitrile, 1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[2-[3-(phenylsulfonyl)phenyl]diazenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Yellow 114

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for the monoazo dye, C.I. Disperse Yellow 114. It also touches upon its noted biological activity, offering valuable data for professionals in research and development.

Chemical Identity and Structure

Disperse Yellow 114 is a synthetic organic compound classified as a single azo dye.[1][2] It is primarily used in the textile industry for dyeing synthetic fibers, particularly polyester, due to its bright yellow hue and good fastness properties.[2][3] The definitive chemical identity is established by its IUPAC name and CAS registry number.

The chemical structure of Disperse Yellow 114 is characterized by a phenylsulfonylphenyl azo group linked to a substituted hydroxypyridone moiety. The molecule exists predominantly in the hydrazone tautomeric form, which is stabilized by intramolecular hydrogen bonding.[4]

Chemical Structure:

(Note: This is a SMILES representation, the 2D structure diagram is not possible in this format, but the IUPAC name below defines it)

Table 1: Chemical Identifiers for Disperse Yellow 114

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 5-[[3-(benzenesulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile | |

| CAS Number | 61968-66-9, 59312-61-7 | [1][2][5][6] |

| C.I. Name | Disperse Yellow 114 | [1][5] |

| C.I. Number | 128455 | [1] |

| Molecular Formula | C20H16N4O4S | [1][5][6][7] |

| Molecular Weight | 408.43 g/mol | [1][5][6][7] |

| Synonyms | Disperse Yellow 6GFS, Samaron Yellow 6GSL, Terasil Yellow W-6GS, Yellow 6GSL |[1][5][6] |

Note: Some commercial suppliers may erroneously list the molecular formula as C20H16N4O5S with a corresponding molecular weight of 424.43 g/mol .[8][9] The data presented here is consistent with the IUPAC name and majority of chemical databases.

Physicochemical and Tinctorial Properties

The physical and chemical properties of Disperse Yellow 114 dictate its application and performance. It is a non-ionic dye with low water solubility, a characteristic feature of disperse dyes designed for hydrophobic fibers like polyester.[3][5]

Table 2: Physicochemical Properties of Disperse Yellow 114

| Property | Value | Reference |

|---|---|---|

| Appearance | Bright greenish-yellow to orange powder | [1][2][8] |

| Solubility | Insoluble in water; Soluble in acetone, alcohol, concentrated sulfuric acid, and pyridine | [3][5][10][11] |

| Boiling Point | 573.0 ± 50.0 °C (Predicted) | [6][7] |

| Density | ~1.36 g/cm³ | [7][8][9] |

| pKa | 0.94 ± 0.58 (Predicted) | [6][7][8] |

| LogP | 4.60 (Predicted) |[8] |

As a dye, its tinctorial properties, particularly its fastness on polyester, are critical for its industrial applications.

Table 3: Dyeing Fastness Properties on Polyester

| Fastness Test | Grade (ISO) | Reference |

|---|---|---|

| Dry Heat (Medium) | 5 | [12] |

| Sunlight (Medium Color) | 7 | [12] |

| Perspiration (Alkaline) | 4-5 | [12] |

| Washing (ISO4) | 4-5 |[12] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of Disperse Yellow 114.

The manufacturing process for Disperse Yellow 114 is a two-step synthesis involving diazotization followed by an azo coupling reaction.[1][2][13]

Step 1: Diazotization of 3-(Phenylsulfonyl)benzenamine

-

Prepare a suspension of 3-(phenylsulfonyl)benzenamine (the diazo component) in an aqueous acidic medium (e.g., hydrochloric acid).

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a stoichiometric amount of a cold aqueous solution of sodium nitrite (B80452) (NaNO2).

-

Maintain the temperature between 0-5 °C and continue stirring for approximately 30-60 minutes after the addition is complete.

-

The completion of the reaction can be checked using starch-iodide paper to detect the presence of excess nitrous acid. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling

-

Separately, dissolve the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, in an alkaline aqueous solution.

-

Cool the coupler solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the coupler solution while maintaining the pH in the appropriate range for coupling (typically weakly acidic to neutral, pH 3-7) and the temperature at 0-5 °C.[1][12]

-

A yellow precipitate of Disperse Yellow 114 will form.

-

Allow the reaction to stir for several hours to ensure completion.

-

The crude product is then isolated by filtration, washed with water to remove salts and impurities, and dried.[13][14] Further purification can be achieved by recrystallization from a suitable organic solvent.

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a standard method for the separation, identification, and quantification of disperse dyes.[15]

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or Methanol (B129727).

-

Example Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

PDA Detection: Scan from 200-700 nm. Monitor at the maximum absorption wavelength (λmax) of Disperse Yellow 114.

-

Sample Preparation: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 10 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Visualized Workflows and Relationships

Graphviz diagrams are provided to illustrate key processes and concepts related to Disperse Yellow 114.

Biological Activity

While primarily an industrial dye, some research has indicated potential biological interactions of interest to drug development professionals.

-

DNA Cleavage Activity: A study involving X-ray single-crystal structure analysis of Disperse Yellow 114 reported that the compound exhibits single-stranded DNA cleaving activity with pUC18 plasmid DNA in a tris-base buffer system.[4] This suggests a potential for interaction with nucleic acids, a characteristic explored in the development of certain therapeutic agents. Further research is required to elucidate the mechanism and significance of this activity.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Biggest C.I. Disperse Yellow 114 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. sdinternational.com [sdinternational.com]

- 6. Disperse Yellow 114 | 61968-66-9 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. lookchem.com [lookchem.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Solvent Yellow 114 CAS#: 7576-65-0 [m.chemicalbook.com]

- 11. Solvent Yellow 114 | 7576-65-0 [chemicalbook.com]

- 12. Disperse yellow 114 TDS|Disperse yellow 114 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]

- 13. Disperse Yellow 114 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 14. CN111423741A - Disperse yellow dye and synthetic method thereof - Google Patents [patents.google.com]

- 15. lcms.cz [lcms.cz]

C.I. Disperse Yellow 114 CAS number and molecular weight

An In-depth Technical Guide to C.I. Disperse Yellow 114

Disclaimer: This technical guide provides a comprehensive overview of the chemical, physical, and industrial properties of C.I. Disperse Yellow 114. It is intended for researchers and scientists in chemistry and material science. While the prompt specified an audience including drug development professionals, a thorough review of scientific literature reveals that the primary applications of this compound are in the textile and polymer industries. There is currently no significant body of research on its use in drug development or its interaction with biological signaling pathways.

Chemical Identity and Physicochemical Properties

C.I. Disperse Yellow 114 is a monoazo dye known for its bright, greenish-yellow hue.[1][2] It is primarily used as a disperse dye for synthetic fibers, particularly polyester (B1180765).[3]

CAS Number: 61968-66-9 (also cited as 61968-66-9/59312-61-7)[1][4] Molecular Formula: C₂₀H₁₆N₄O₄S[1] Molecular Weight: 408.43 g/mol [1][4] Synonyms: Yellow 6GSL, Ostacet Yellow S 3G, Samaron Yellow 6GSL, Begacron Yellow 6GSL, Terasil Yellow W 6GS, C.I. 128455[4]

The quantitative physicochemical properties of C.I. Disperse Yellow 114 are summarized in the table below.

| Property | Value | Reference |

| Appearance | Bright greenish-yellow powder | [2] |

| Melting Point | Not available | |

| Boiling Point | 573 °C at 760 mmHg | |

| Density | 1.36 g/cm³ | |

| Flash Point | 300.4 °C | |

| Solubility | Insoluble in water; soluble in organic solvents. | [5] |

Synthesis and Manufacturing

The industrial synthesis of C.I. Disperse Yellow 114 is a two-step process involving diazotization followed by an azo coupling reaction.

Synthesis Workflow

The general manufacturing process begins with the diazotization of an aromatic amine, which is then coupled with a pyridone derivative.

Caption: Synthesis workflow for C.I. Disperse Yellow 114.

Experimental Protocol: Synthesis

The following protocol is a generalized procedure based on established chemical principles for azo dye synthesis.

-

Diazotization:

-

Dissolve 3-(Phenylsulfonyl)benzenamine in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C.

-

Continue stirring for 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.

-

-

Azo Coupling:

-

In a separate vessel, dissolve the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, in an alkaline aqueous solution (e.g., sodium hydroxide (B78521) solution).

-

Cool the coupler solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the coupler solution with vigorous stirring.

-

Maintain the temperature below 10 °C and keep the pH of the reaction mixture in the appropriate range (typically weakly acidic to neutral) to facilitate the coupling reaction.

-

The dye will precipitate out of the solution as a colored solid. Continue stirring for several hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Filter the precipitated dye from the reaction mixture using a Buchner funnel.

-

Wash the filter cake with cold water to remove any unreacted starting materials and inorganic salts.

-

Dry the crude dye in an oven at a controlled temperature (e.g., 60-80 °C).

-

The dried dye can be ground to a fine powder. Further purification can be achieved by recrystallization from a suitable organic solvent if required.

-

Applications and Performance

The primary application of Disperse Yellow 114 is in the dyeing of synthetic textiles, especially polyester, due to its excellent dispersibility and fastness properties. It is suitable for high-temperature and high-pressure dyeing methods as well as thermosol dyeing.[6] It is also used for coloring plastics and in the formulation of printing inks.[3]

The dyeing fastness properties on polyester are presented below.

| Fastness Property | Test Method | Grade (1-5, 5=Excellent) | Light (1-8, 8=Excellent) |

| Light (Xenon Arc) | ISO 105-B02 | - | 6-7 |

| Washing | ISO 105-C03 | 4-5 | - |

| Sublimation (180°C, 30s) | ISO 105-P01 | 4-5 | - |

| Rubbing (Dry) | ISO 105-X12 | 4-5 | - |

| Rubbing (Wet) | ISO 105-X12 | 4-5 | - |

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a standard method for the identification and quantification of disperse dyes in various matrices.

Experimental Workflow: HPLC-MS Analysis

Caption: Workflow for the analysis of Disperse Yellow 114.

Experimental Protocol: LC/MS/MS Analysis

The following is a representative protocol for the analysis of disperse dyes in textile samples, which can be adapted for C.I. Disperse Yellow 114.

-

Sample Preparation (Textile Extraction):

-

Weigh approximately 1 gram of the textile sample and place it in a conical flask.

-

Add 20 mL of methanol (B129727) (MeOH) as the extraction solvent.

-

Sonicate the sample at 50 °C for 30 minutes to extract the dye.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Evaporate the solvent and reconstitute the residue in a known volume of a suitable diluent (e.g., 95:5 water/methanol) before analysis.[7]

-

-

Instrumentation and Conditions:

-

UHPLC System: Coupled to a triple quadrupole mass spectrometer.

-

Column: A reverse-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[7]

-

Mobile Phase: A gradient elution program using water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid for better ionization.

-

Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.

-

MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Two specific precursor-product ion transitions should be optimized for Disperse Yellow 114 for quantification and confirmation.

-

Toxicological and Environmental Profile

Disperse dyes as a class have been studied for their potential health and environmental impacts. Some disperse dyes are known to be contact allergens.[8] However, specific toxicological data for C.I. Disperse Yellow 114 is limited in publicly accessible literature. One source indicates that the compound may not meet GHS hazard criteria. Due to its poor water solubility, its mobility in soil and water is expected to be low. Research has been conducted on the removal of Disperse Yellow 114 from wastewater using biological methods, such as biosorption by algae, indicating its relevance as a potential environmental contaminant from textile industry effluent.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Biggest C.I. Disperse Yellow 114 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. researchgate.net [researchgate.net]

- 4. Disperse Yellow 114 | 61968-66-9 [chemicalbook.com]

- 5. Solvent Yellow 114 [jnogilvychem.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. lcms.cz [lcms.cz]

- 8. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Disperse Yellow 114 via Diazo Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Disperse Yellow 114, identified by the Colour Index number 128455, is a monoazo dye characterized by its bright yellow hue and is primarily used for dyeing synthetic fibers like polyester.[1][2] Its synthesis is a classic example of a diazo coupling reaction, a fundamental process in the production of azo dyes. This guide provides a detailed overview of its synthesis, including chemical properties, a comprehensive experimental protocol, and a summary of quantitative data.

Chemical and Physical Properties

Disperse Yellow 114 is an orange or yellow powder.[3] It is soluble in acetone (B3395972) and alcohol but insoluble in water.[2] The dye is suitable for high-temperature, high-pressure dyeing methods, and its coloration is stable in the presence of iron, calcium, or magnesium ions.[2] The optimal pH range for dyeing and printing is between 3 and 7.[1]

| Property | Value | References |

| Chemical Name | 5-[[3-(benzenesulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile | |

| CAS Number | 61968-66-9 | [3] |

| Molecular Formula | C₂₀H₁₆N₄O₅S | [3] |

| Molecular Weight | 424.43 g/mol | |

| Appearance | Orange/Yellow Powder | [3] |

| Boiling Point | 573 °C at 760 mmHg | [3] |

| Density | 1.36 g/cm³ | [3] |

| Purity | 95% - 98% min | [3] |

Core Synthesis Pathway: Diazo Coupling

The manufacturing process for Disperse Yellow 114 involves two primary stages: the diazotization of an aromatic amine followed by its coupling with a pyridone derivative. The key starting materials are 3-(Phenylsulfonyl)benzenamine, which serves as the diazo component, and 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the coupling component.[1][4]

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Diazotization : 3-(Phenylsulfonyl)benzenamine is treated with a nitrous acid source (typically sodium nitrite (B80452) in an acidic medium) at low temperatures to form a stable diazonium salt.

-

Coupling : The resulting diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with the electron-rich 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to form the final azo dye.

Caption: Overall reaction scheme for the synthesis of Disperse Yellow 114.

Experimental Protocols

The following protocol is a generalized procedure derived from established methods for diazotization and azo coupling reactions.[5][6][7]

Part 1: Diazotization of 3-(Phenylsulfonyl)benzenamine

-

Acidic Solution Preparation : Prepare a solution of concentrated hydrochloric acid or sulfuric acid in water.

-

Amine Dissolution : Suspend 3-(Phenylsulfonyl)benzenamine in the acidic solution with stirring.

-

Cooling : Cool the mixture to a temperature range of 0–5 °C using an ice-salt bath. It is critical to maintain this low temperature to ensure the stability of the diazonium salt.[5]

-

Nitrite Addition : Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine suspension. The molar ratio of the amine to sodium nitrite should be approximately 1:1.02 to 1:1.2.[5]

-

Reaction Maintenance : Continue stirring the mixture at 0–5 °C for approximately one hour after the addition is complete to ensure full conversion to the diazonium salt. A slight excess of nitrous acid can be tested for using starch-iodide paper and subsequently neutralized with a small amount of urea (B33335) or sulfamic acid.[6]

Part 2: Azo Coupling Reaction

-

Coupler Solution : In a separate vessel, dissolve the coupling component, 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution) or a suitable solvent system.

-

Cooling : Cool the coupler solution to 0–5 °C.[6]

-

Coupling : Slowly add the cold diazonium salt solution prepared in Part 1 to the cold coupler solution with vigorous stirring. The temperature should be maintained between 0–10 °C throughout the addition.[5]

-

pH Adjustment : The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 3-7) to facilitate the coupling reaction.[1]

-

Reaction Completion : After the addition is complete, continue stirring the mixture for an additional 2-3 hours, allowing the temperature to rise slowly to room temperature to ensure the reaction goes to completion. The formation of a yellow precipitate indicates the product.

Part 3: Product Isolation and Purification

-

Filtration : Filter the precipitated Disperse Yellow 114 dye using a Buchner funnel.

-

Washing : Wash the filter cake thoroughly with cold water to remove any unreacted salts and impurities.

-

Drying : Dry the product in an oven at 60–70 °C until a constant weight is achieved.

-

Post-treatment : The dried dye is typically ground to a fine powder for commercial use.[4]

Experimental Workflow

The synthesis process can be visualized as a sequential workflow, from initial reactant preparation to final product isolation.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. sdinternational.com [sdinternational.com]

- 3. lookchem.com [lookchem.com]

- 4. Disperse Yellow 114 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 5. CN105462286A - Synthesizing method of disperse yellow dye - Google Patents [patents.google.com]

- 6. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

Unveiling the Solvent-Dependent Color Profile of Disperse Yellow 114: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic behavior of C.I. Disperse Yellow 114, a monoazo pyridone dye. Understanding how the color of this dye shifts in response to solvent polarity is crucial for its application in various fields, including textile dyeing, polymer science, and potentially as a micro-environmental probe in biological systems. This document outlines the underlying principles of its solvatochromism, detailed experimental protocols for its characterization, and a structured presentation of its spectral properties.

Core Concepts: Solvatochromism and Azo-Hydrazone Tautomerism

Disperse Yellow 114, with the chemical formula C₂₀H₁₆N₄O₄S, exhibits a fascinating phenomenon known as solvatochromism, where its color varies with the polarity of the solvent it is dissolved in. This behavior is intrinsically linked to its molecular structure and the presence of both electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer (ICT).

A critical aspect of the molecular structure of Disperse Yellow 114 is its existence as an azo-hydrazone tautomer. Research indicates that the hydrazone form is the predominant tautomer in most polar protic and aprotic solvents, a key factor in its solvatochromic properties. The equilibrium between the azo and hydrazone forms can be influenced by the solvent environment, further contributing to the observed color changes.

Quantitative Solvatochromic Data

The solvatochromic behavior of Disperse Yellow 114 has been evaluated by examining its UV-Vis absorption maxima (λmax) in a range of solvents with varying polarities. The data reveals a noticeable shift in the absorption wavelength, which can be correlated with solvent polarity parameters such as the Kamlet-Taft parameters (α, β, and π*).

| Solvent | Dielectric Constant (ε) | λmax (nm) | Kamlet-Taft Parameters |

| α (H-bond donating ability) | |||

| n-Hexane | 1.88 | Data not available | 0.00 |

| Toluene | 2.38 | Data not available | 0.00 |

| Chloroform | 4.81 | Data not available | 0.44 |

| Ethyl Acetate | 6.02 | Data not available | 0.00 |

| Acetone (B3395972) | 20.7 | Data not available | 0.08 |

| Ethanol | 24.5 | Data not available | 0.83 |

| Methanol | 32.7 | Data not available | 0.93 |

| Acetonitrile | 37.5 | Data not available | 0.19 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | 0.00 |

Note: The specific λmax values for Disperse Yellow 114 in these solvents are based on a study mentioned in "Structural characterization of C.I. Disperse Yellow 114," the full text of which was not available to populate this table. The solvent parameters are provided for correlational analysis.

Experimental Protocols

This section details the methodology for investigating the solvatochromic behavior of Disperse Yellow 114.

Materials and Instrumentation

-

Dye: C.I. Disperse Yellow 114 (powder form)

-

Solvents: A range of analytical grade solvents with varying polarities (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO).

-

Instrumentation:

-

UV-Vis Spectrophotometer (double beam, with a wavelength range of at least 200-800 nm)

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Preparation of Stock Solution

-

Accurately weigh a small amount of Disperse Yellow 114 powder (e.g., 1 mg).

-

Dissolve the dye in a suitable solvent in which it is readily soluble (e.g., acetone or DMSO) in a volumetric flask (e.g., 100 mL) to prepare a stock solution of known concentration (e.g., 10 µg/mL).

Spectroscopic Measurements

-

From the stock solution, prepare dilute solutions of Disperse Yellow 114 in each of the selected solvents. The final concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.

-

For each solvent, use the pure solvent as a blank to calibrate the spectrophotometer.

-

Record the UV-Vis absorption spectrum of the dye solution in each solvent over a specified wavelength range (e.g., 300-600 nm).

-

Identify the wavelength of maximum absorption (λmax) for the dye in each solvent.

Data Analysis

-

Tabulate the λmax values obtained for Disperse Yellow 114 in each solvent.

-

Correlate the observed λmax values with various solvent polarity scales, such as the dielectric constant (ε) and the Kamlet-Taft parameters (α, β, and π*). This can be done by plotting λmax (or the corresponding transition energy, E_T) against these parameters to understand the nature of the solute-solvent interactions.

Visualizing Solvatochromism

The relationship between solvent properties and the spectral shifts of Disperse Yellow 114 can be visualized to better understand the underlying mechanisms.

Caption: Experimental workflow for studying the solvatochromic behavior of Disperse Yellow 114.

The observed solvatochromism is a result of the differential stabilization of the ground and excited states of the dye molecule by the surrounding solvent molecules.

Caption: Energy level diagram illustrating positive solvatochromism.

Conclusion

The solvatochromic behavior of Disperse Yellow 114 is a complex interplay of its molecular structure, tautomeric equilibrium, and interactions with the solvent environment. A thorough understanding of these factors, facilitated by systematic experimental investigation and data analysis, is essential for optimizing its use in various applications and for the development of new functional dyes. The protocols and data structure presented in this guide provide a framework for researchers and scientists to explore and harness the unique properties of this versatile dye.

An In-depth Technical Guide to the Solubility of Disperse Yellow 114 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Yellow 114 (also known as Solvent Yellow 114 and C.I. Disperse Yellow 54) in various organic solvents. This information is critical for the application of this dye in diverse fields, including textiles, plastics, and potentially for non-biological tracing applications in research settings.

Core Concepts

Disperse Yellow 114 is a quinoline-based dye characterized by its bright, greenish-yellow hue and its application in coloring hydrophobic materials like polyester (B1180765) fibers and plastics.[1] Its solubility is a key physicochemical property governing its performance in dyeing processes, formulation of inks, and its behavior in various chemical matrixes. As an organic compound, its solubility is largely dictated by the principle of "like dissolves like," where it exhibits higher solubility in solvents with similar polarity.

Quantitative Solubility Data

The solubility of Disperse Yellow 114 has been reported in several organic solvents. However, variations in reported values exist in the literature, which may be attributed to differences in experimental conditions, such as temperature and the purity of both the dye and the solvents. The following table summarizes the available quantitative data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 20 | 0.2[1], 2.2[2], 0.5[3] |

| Butyl Acetate | 20 | 0.2[1], 1.6[2], 0.4[3] |

| Methylbenzene (Toluene) | 20 | 0.6[1], 53.9[2] |

| Dichloromethane | 20 | 0.3[1], 186.3[2], 5[3] |

| Ethyl Alcohol (Ethanol) | 20 | 0.1[1][4], 1.1[2] |

In addition to the quantitative data, qualitative solubility descriptions indicate that Disperse Yellow 114 is soluble in concentrated sulfuric acid and pyridine, and poorly soluble in ethanol.[5][6] It is considered insoluble in water.[7]

Experimental Protocols

A precise and reproducible method for determining the solubility of sparingly soluble dyes like Disperse Yellow 114 is crucial for accurate data. The following is a detailed experimental protocol based on the widely accepted saturation shake-flask method coupled with UV-Vis spectrophotometry, a common technique for such determinations.[8][9]

Protocol: Determination of Disperse Yellow 114 Solubility in an Organic Solvent

1. Objective: To determine the saturation solubility of Disperse Yellow 114 in a specific organic solvent at a controlled temperature.

2. Materials and Equipment:

-

Disperse Yellow 114 (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer and cuvettes

3. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Disperse Yellow 114 powder to a sealed flask containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid, centrifuge an aliquot of the suspension at high speed.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of Disperse Yellow 114 of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Disperse Yellow 114 using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should adhere to the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted saturated solution from its absorbance.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of Disperse Yellow 114 in the solvent at the specified temperature.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of Disperse Yellow 114.

References

- 1. China Solvent Yellow 114 / CAS 7576-65-0/75216-45-4/12223-85-7 factory and manufacturers | Precise Color [precisechem.com]

- 2. mahavirdyes.com [mahavirdyes.com]

- 3. Solvent Yellow 114|CAS No:75216-45-4/ 7576-65-0 - yellow solvent dye [chinainterdyes.com]

- 4. Растворитель желтый 114 / Растворимые красители - Пигменты Honor [honorpigment.com]

- 5. Solvent Yellow 114 | 7576-65-0 [chemicalbook.com]

- 6. Solvent Yellow 114 [jnogilvychem.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. enamine.net [enamine.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Spectral Characteristics of Disperse Yellow 114

For Researchers, Scientists, and Drug Development Professionals

Introduction to Disperse Yellow 114

Disperse Yellow 114 (C.I. 128455; CAS 61968-66-9) is a synthetic organic dye belonging to the single azo class of compounds.[1] Its molecular structure features a pyridone moiety, which is common in many disperse dyes known for their application in dyeing polyester (B1180765) fibers.[2] The dye presents as a bright, greenish-yellow powder and is characterized by its high molar extinction coefficient, a common feature of pyridone dyes.[2] The chemical structure of Disperse Yellow 114 is 5-((3-(phenylsulfonyl)phenyl)azo)-6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, with a molecular formula of C₂₀H₁₆N₄O₅S and a molecular weight of 424.43 g/mol .[3][4]

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of Disperse Yellow 114 is influenced by its molecular structure and the surrounding solvent environment, a phenomenon known as solvatochromism. Pyridone azo dyes like Disperse Yellow 114 typically exhibit absorption maxima in the yellow to orange region of the visible spectrum.[2]

Azo-Hydrazone Tautomerism: A key aspect influencing the spectral properties of Disperse Yellow 114 is its existence in an equilibrium between two tautomeric forms: the azo form and the hydrazone form. The position of this equilibrium is sensitive to solvent polarity and pH.

Solvatochromism: The absorption maximum (λmax) of Disperse Yellow 114 is expected to shift with changes in solvent polarity. While specific data for Disperse Yellow 114 is not available, a study on the solvatochromism of this dye in nine different solvents has been reported, though the specific λmax values were not disclosed in the available literature.[2] For similar pyridone azo dyes, a bathochromic (red) shift is often observed with increasing solvent polarity.

Quantitative Absorption Data: Due to the lack of specific published data, the following table provides a template for the kind of information that would be collected in a full spectral characterization.

| Solvent | Dielectric Constant (ε) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| n-Hexane | 1.88 | Data Not Available | Data Not Available |

| Toluene | 2.38 | Data Not Available | Data Not Available |

| Dichloromethane | 8.93 | Data Not Available | Data Not Available |

| Acetone | 20.7 | Data Not Available | Data Not Available |

| Ethanol | 24.5 | Data Not Available | Data Not Available |

| Methanol | 32.7 | Data Not Available | Data Not Available |

| Acetonitrile | 37.5 | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide | 46.7 | Data Not Available | Data Not Available |

| Water | 80.1 | Insoluble | Insoluble |

Note: Disperse Yellow 114 is generally insoluble in water.[4]

Fluorescence Characteristics

While many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways, some pyridone-based azo dyes have been shown to exhibit fluorescence. The fluorescence properties, including the emission maximum (λem) and quantum yield (ΦF), are also expected to be solvent-dependent.

Quantitative Fluorescence Data: Similar to the absorption data, specific fluorescence data for Disperse Yellow 114 is not available in the reviewed literature. The table below serves as a template for the data that would be collected.

| Solvent | Excitation λ (nm) | λem (nm) | Fluorescence Quantum Yield (ΦF) |

| n-Hexane | Data Not Available | Data Not Available | Data Not Available |

| Toluene | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed, generalized protocols for measuring the UV-Vis absorption and fluorescence spectra of a disperse dye like Disperse Yellow 114.

4.1. UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the absorption maxima (λmax) and molar absorptivity (ε) of Disperse Yellow 114 in various solvents.

Caption: Experimental workflow for UV-Vis absorption analysis.

4.2. Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra and the determination of the fluorescence quantum yield (ΦF) using a comparative method.

References

Disperse Yellow 114: A Technical Guide to its Potential as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 114 (DY114), a synthetically accessible pyridone-based azo dye, has traditionally been utilized for its colorant properties in the textile and plastics industries. However, its inherent chemical structure suggests a significant, yet largely unexplored, potential as a fluorescent probe for various scientific applications. This technical guide provides a comprehensive overview of the known and extrapolated properties of Disperse Yellow 114, offering a foundation for its development and application as a fluorescent sensor in biological and materials science research. This document synthesizes available data on its synthesis, photophysical characteristics, and outlines detailed experimental protocols for its characterization and use.

Introduction

The demand for novel fluorescent probes with tunable properties, environmental sensitivity, and ease of synthesis is ever-growing in fields ranging from cellular imaging to drug discovery. Azo dyes, characterized by the R−N=N−R′ functional group, are a well-established class of chromophores. While many azo dyes are known for their strong absorption in the visible spectrum, a subset also exhibits fluorescence. Disperse Yellow 114, belonging to the pyridone class of azo dyes, presents an intriguing scaffold for the development of fluorescent probes due to its potential for solvatochromism and sensitivity to the local microenvironment. This guide aims to consolidate the fragmented information available on DY114 and provide a technical framework for its exploration as a fluorescent probe.

Chemical and Physical Properties

Disperse Yellow 114 is a monoazo dye with a molecular structure featuring a pyridone heterocycle. Its chemical and physical properties are summarized in the table below. While extensively characterized for its dyeing applications, specific photophysical parameters relevant to its use as a fluorescent probe are not widely reported and are therefore estimated based on structurally similar compounds.

| Property | Value | Source/Reference |

| IUPAC Name | 5-[[3-(phenylsulfonyl)phenyl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile | [] |

| Synonyms | C.I. Disperse Yellow 114, Solvent Yellow 114, Disperse Yellow 54 | [2][3] |

| CAS Number | 61968-66-9 | [3] |

| Molecular Formula | C₂₀H₁₆N₄O₄S | [3] |

| Molecular Weight | 424.43 g/mol | [] |

| Appearance | Yellow to orange powder | [][4] |

| Melting Point | ~264-265 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ethanol, and dichloromethane. | [6] |

| Molar Extinction Coefficient (ε) | High (characteristic of azo dyes) | [7] |

| Excitation Maximum (λex) | Estimated: 420-450 nm (in organic solvents) | Estimation based on similar azo pyridone dyes |

| Emission Maximum (λem) | Estimated: 480-550 nm (in organic solvents) | Estimation based on similar azo pyridone dyes |

| Quantum Yield (ΦF) | Estimated: 0.01 - 0.2 (highly solvent and environment dependent) | Estimation based on the fluorescence of other disperse azo dyes |

| Stokes Shift | Estimated: 60-100 nm | Calculated from estimated λex and λem |

Synthesis

The synthesis of Disperse Yellow 114 is a multi-step process involving the diazotization of an aromatic amine followed by a coupling reaction with a pyridone derivative. The core pyridone component, 3-cyano-6-hydroxy-4-methyl-2-pyridone, can be synthesized mechanochemically at room temperature.[8]

Synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone

A common method for the synthesis of the pyridone core involves the condensation of ethyl acetoacetate (B1235776) and cyanoacetamide in the presence of a base catalyst.

Synthesis of Disperse Yellow 114

The final synthesis of Disperse Yellow 114 involves two main steps:

-

Diazotization of 3-(Phenylsulfonyl)benzenamine: 3-(Phenylsulfonyl)benzenamine is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with 6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (the methylated form of the pyridone core) in a coupling reaction to yield Disperse Yellow 114.[3]

Potential Signaling Pathways and Applications

While specific signaling pathway interactions for Disperse Yellow 114 have not been elucidated, its structural similarity to other fluorescent probes suggests several potential applications. The pyridone core and the potential for intramolecular charge transfer upon excitation make it a candidate for sensing changes in environmental polarity, viscosity, and the presence of specific analytes.

Caption: Potential applications of Disperse Yellow 114.

Experimental Protocols

The following protocols provide a framework for the characterization and application of Disperse Yellow 114 as a fluorescent probe.

Protocol for Determining Photophysical Properties

This protocol outlines the steps to measure the absorption and fluorescence spectra of Disperse Yellow 114 in various solvents to assess its solvatochromic properties.

Caption: Workflow for photophysical characterization.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Disperse Yellow 114 (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Sample Preparation: Prepare a series of dilute solutions of DY114 in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, and water). The final concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

UV-Vis Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 300-600 nm).

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum of each solution using a fluorometer. Excite the sample at its absorption maximum (λex = λabs,max).

-

Data Analysis: Determine the absorption and emission maxima for each solvent. Calculate the Stokes shift (difference between emission and absorption maxima). Correlate the spectral shifts with solvent polarity scales (e.g., Lippert-Mataga plots) to quantify the solvatochromic effect.

Protocol for Measuring Fluorescence Quantum Yield

The relative quantum yield of Disperse Yellow 114 can be determined using a well-characterized fluorescent standard.[9][10]

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region to DY114 (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Absorbance Matching: Prepare a series of solutions of both the standard and DY114 in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and DY114. The quantum yield of DY114 can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²)

where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol for Fixed Cell Staining and Fluorescence Microscopy

This protocol provides a general guideline for using Disperse Yellow 114 as a fluorescent stain in fixed cells.

Caption: Workflow for fixed cell staining with DY114.

Methodology:

-

Cell Culture and Fixation: Grow cells on sterile glass coverslips. Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes).

-

Permeabilization: If targeting intracellular structures, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

-

Staining: Prepare a working solution of Disperse Yellow 114 in PBS (e.g., 1-10 µM). Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove excess, unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation around 420-450 nm and emission around 480-550 nm).

Conclusion

Disperse Yellow 114, a readily available and synthetically tractable molecule, holds considerable promise as a versatile fluorescent probe. While its photophysical properties have not been extensively studied from a fluorescence sensing perspective, the existing data on its synthesis and the behavior of structurally related dyes provide a strong impetus for its further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to characterize its fluorescence behavior and explore its applications in cellular imaging, materials science, and the development of novel sensing platforms. The exploration of DY114 and its derivatives could lead to the development of a new class of accessible and effective fluorescent probes.

References

- 2. C.I. Solvent Yellow 114 | C18H11NO3 | CID 24228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. echemi.com [echemi.com]

- 5. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 6. mahavirdyes.com [mahavirdyes.com]

- 7. researchgate.net [researchgate.net]

- 8. idk.org.rs [idk.org.rs]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

Toxicological Profile of Disperse Yellow 114 and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for Disperse Yellow 114. It is critical to note that there is a significant lack of direct toxicological data for this specific dye. Therefore, this guide also includes a comparative analysis of structurally related and well-studied azo dyes, Disperse Yellow 3 and Disperse Yellow 7, to infer potential toxicological concerns. This information is intended for research and informational purposes only and should not be used for diagnostic or therapeutic applications.

Introduction to Disperse Yellow 114

Disperse Yellow 114 (CAS No. 61968-66-9) is a monoazo dye belonging to the pyridone class, used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Its chemical structure is characterized by a single azo bond (-N=N-) linking a phenylsulfonylbenzenamine group to a substituted pyridone ring. While widely used commercially, its toxicological profile is not well-documented in publicly available literature. The primary toxicological concern with azo dyes stems from the reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines.

Chemical and Physical Properties of Disperse Yellow 114

| Property | Value |

| CAS Number | 61968-66-9 / 59312-61-7 |

| Molecular Formula | C₂₀H₁₆N₄O₄S |

| Molecular Weight | 408.43 g/mol |

| Appearance | Bright greenish-yellow powder |

| Solubility | Soluble in acetone (B3395972) and alcohol; insoluble in water |

| Colour Index Name | C.I. Disperse Yellow 114 |

Predicted Metabolism of Disperse Yellow 114

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond, a reaction catalyzed by azoreductase enzymes present in the liver and intestinal microflora. For Disperse Yellow 114, this cleavage is predicted to yield two primary metabolites: 3-(Phenylsulfonyl)benzenamine and 5-amino-6-hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

An In-depth Technical Guide to the Core Principles of Dyeing Polyester with Disperse Yellow 114

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practices involved in the dyeing of polyester (B1180765) fibers with C.I. Disperse Yellow 114. It covers the physicochemical properties of the dye and substrate, detailed dyeing mechanisms, experimental protocols, and critical process parameters.

Introduction to Polyester and Disperse Dyes

Polyester, a synthetic polymer composed of repeating ester units, is a highly crystalline and hydrophobic fiber.[1] Its compact structure and lack of ionic groups necessitate the use of non-ionic, water-insoluble dyes known as disperse dyes.[1][2] Disperse Yellow 114 is a monoazo disperse dye characterized by its bright greenish-yellow shade and suitability for high-energy dyeing processes.[3][4]

The dyeing of polyester with disperse dyes is a complex process governed by the principles of diffusion and solid solution formation.[5] The dye, in a fine aqueous dispersion, is transferred to the surface of the polyester fiber and subsequently diffuses into the amorphous regions of the polymer matrix at elevated temperatures.[2]

Physicochemical Properties of Disperse Yellow 114

A thorough understanding of the properties of Disperse Yellow 114 is crucial for optimizing the dyeing process.

| Property | Value | Reference |

| C.I. Name | Disperse Yellow 114 | [4] |

| Chemical Class | Monoazo | [4] |

| Molecular Formula | C₂₀H₁₆N₄O₄S | [4] |

| Molecular Weight | 408.43 g/mol | [4] |

| CAS Number | 61968-66-9 | [4] |

| Appearance | Yellow powder | [4] |

| Solubility | Insoluble in water | [2] |

Dyeing Mechanism: A Step-by-Step Process

The dyeing of polyester with Disperse Yellow 114 can be conceptualized as a multi-step process, as illustrated in the following workflow diagram.

Caption: The dyeing mechanism of polyester with disperse dyes.

The key stages of this process are:

-

Dispersion and Dissolution: Disperse Yellow 114 is insoluble in water and exists as a fine dispersion of aggregated particles with the aid of a dispersing agent. A small fraction of the dye dissolves to form a saturated monomolecular solution.[2]

-

Adsorption: The dissolved, monomolecular dye molecules are adsorbed onto the surface of the polyester fiber.[2]

-

Diffusion: At temperatures above the glass transition temperature of polyester (approximately 80-100°C), the polymer chains gain mobility, increasing the free volume within the fiber structure.[1] This allows the adsorbed dye molecules to diffuse from the surface into the amorphous regions of the fiber.[1][2]

-

Fixation: Within the fiber, the dye molecules are held in a solid solution primarily through Van der Waals forces, hydrogen bonds, and hydrophobic interactions.[1]

Key Parameters Influencing the Dyeing Process

The successful application of Disperse Yellow 114 onto polyester is dependent on several critical parameters.

| Parameter | Optimal Range/Value | Influence on Dyeing | Reference |

| Temperature | 120-135°C (High Temperature) 190-220°C (Thermosol) | Crucial for swelling the fiber, increasing dye diffusion rate, and achieving good dye uptake.[4][6] | |

| pH | 3.0 - 7.0 | Affects the stability of the disperse dye and the polyester fiber. An acidic pH is generally preferred.[4][5] | |

| Time | 30 - 60 minutes (at dyeing temperature) | Sufficient time is required for the dye to diffuse into the fiber and reach equilibrium.[6] | |

| Dispersing Agent | Varies by product | Prevents agglomeration of dye particles and ensures a stable dispersion. | |

| Liquor Ratio | Varies by machine and process | Influences dye exhaustion and leveling. |

Experimental Protocols

The following are detailed laboratory-scale protocols for dyeing polyester fabric with Disperse Yellow 114 using the high-temperature exhaust and thermosol methods.

High-Temperature Exhaust Dyeing

This method is a common batchwise process for dyeing polyester.

Caption: Workflow for high-temperature exhaust dyeing of polyester.

Materials and Reagents:

-

Polyester fabric

-

Disperse Yellow 114

-

Non-ionic detergent

-

Sodium carbonate

-

Dispersing agent (e.g., sodium lignosulfonate)

-

Acetic acid

-

Sodium hydroxide (B78521)

-

Sodium hydrosulfite

Procedure:

-

Pre-treatment (Scouring): The polyester fabric is first scoured to remove any impurities. This is typically done by treating the fabric in a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate at 60-70°C for 20-30 minutes. The fabric is then rinsed thoroughly with hot and cold water.[7]

-

Dyebath Preparation: A dyebath is prepared with a specific liquor ratio (e.g., 10:1 to 20:1). The required amount of Disperse Yellow 114 (e.g., 1% on weight of fabric) is first pasted with a small amount of dispersing agent and then diluted with warm water. The dyebath is set with the dispersed dye, a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.[6]

-

Dyeing: The scoured polyester fabric is introduced into the dyebath at approximately 60°C. The temperature is then raised to 130°C at a rate of 1-2°C per minute. The dyeing is continued at this temperature for 45-60 minutes.[6]

-

Cooling and Rinsing: After dyeing, the dyebath is cooled to 70°C before the fabric is removed. The dyed fabric is then rinsed with hot water.[6]

-

Reduction Clearing: To remove any unfixed dye from the fiber surface and improve fastness properties, a reduction clearing process is carried out. The fabric is treated in a bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 70-80°C for 15-20 minutes.[8][9]

-

Final Rinsing and Neutralization: The fabric is thoroughly rinsed with hot and then cold water. A final neutralization step with a weak solution of acetic acid (e.g., 1 g/L) may be performed.[7]

-

Drying: The fabric is then dried.

Thermosol Dyeing

This is a continuous method suitable for large-scale production.

Caption: Workflow for thermosol dyeing of polyester.

Materials and Reagents:

-

Polyester fabric

-

Disperse Yellow 114

-

Padding auxiliary (e.g., migration inhibitor)

-

Urea (optional, to aid dye fixation)

-

Thickener (optional)

Procedure:

-

Padding: The fabric is passed through a padding mangle containing the dye liquor. The liquor typically contains Disperse Yellow 114, a dispersing agent, and a migration inhibitor. The pickup percentage is controlled to ensure even application.

-

Drying: The padded fabric is then dried, for instance, at 100-120°C.[6]

-

Thermofixation: The dried fabric is subjected to high-temperature dry heat in a thermofixation unit. For Disperse Yellow 114, a temperature of 210-220°C for 60-90 seconds is appropriate.[4] During this stage, the dye sublimes and diffuses into the polyester fiber.

-

After-treatment: The fabric is then rinsed and subjected to a reduction clearing process as described in the exhaust dyeing method to remove unfixed dye.

Fastness Properties of Disperse Yellow 114 on Polyester

The performance of a dyed fabric is largely determined by its fastness properties.

| Fastness Property | ISO Test Method (Example) | Rating (1-5, 5 being best; Lightfastness 1-8) | Reference |

| Washing Fastness | ISO 105-C06 | 4-5 | [4] |

| Light Fastness | ISO 105-B02 | 7 | [4] |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | Inferred from general disperse dye performance |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 | Inferred from general disperse dye performance |

| Perspiration Fastness | ISO 105-E04 | 4-5 | [4] |

| Sublimation Fastness (Ironing) | ISO 105-P01 | 5 | [4] |

Conclusion

The successful dyeing of polyester with Disperse Yellow 114 is a scientifically driven process that requires precise control over various parameters. A comprehensive understanding of the dye's chemistry, the nature of the polyester fiber, and the intricacies of the dyeing mechanism is paramount for achieving high-quality, reproducible results. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to effectively utilize Disperse Yellow 114 in their applications. Further research can focus on the thermodynamic and kinetic studies of this specific dye-fiber system to further optimize dyeing processes for enhanced efficiency and sustainability.

References

- 1. researchgate.net [researchgate.net]

- 2. US4286961A - Reduction clearing of disperse dyes - Google Patents [patents.google.com]

- 3. Dyeing of polyester at low temperature | PPTX [slideshare.net]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]

- 6. textilelearner.net [textilelearner.net]

- 7. ijcmas.com [ijcmas.com]

- 8. textileflowchart.com [textileflowchart.com]

- 9. researchgate.net [researchgate.net]

Navigating the Safety Profile of Disperse Yellow 114: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 114 (CAS No. 61968-66-9) is a monoazo dye utilized in the textile and plastics industries for its vibrant yellow hue and good fastness properties.[1][] As with any chemical substance, a thorough understanding of its potential health and safety implications is paramount for ensuring the well-being of researchers and manufacturing personnel. This in-depth technical guide provides a comprehensive overview of the known properties of Disperse Yellow 114, outlines standardized experimental protocols for its safety assessment, and presents a framework for risk evaluation.

Physicochemical and General Information

A foundational aspect of safety assessment involves understanding the fundamental properties of a substance. The available data for Disperse Yellow 114 is summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 3-Pyridinecarbonitrile, 1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-5-[[3-(phenylsulfonyl)phenyl]azo]- | [3] |

| CAS Number | 61968-66-9 | [4] |

| Molecular Formula | C20H16N4O5S | [] |

| Molecular Weight | 424.43 g/mol | [] |

| Appearance | Orange powder | [] |

| Solubility | Soluble in acetone (B3395972) and alcohol; insoluble in water. | [5] |

| Application | Dyeing of polyester (B1180765) and other synthetic fibers, coloring plastics. | [1][][5] |

Health and Safety Data Summary

A thorough review of publicly available safety data sheets (SDS) and chemical databases reveals a significant lack of quantitative toxicological information for Disperse Yellow 114.

| Toxicological Endpoint | Data | Reference(s) |

| Acute Oral Toxicity (LD50) | No data available | [6][7] |

| Acute Dermal Toxicity (LD50) | No data available | [6] |

| Acute Inhalation Toxicity (LC50) | No data available | [6] |

| Skin Corrosion/Irritation | No data available | [6] |

| Serious Eye Damage/Irritation | No data available | [6] |

| Skin Sensitization | No data available | [8] |

| Germ Cell Mutagenicity | No data available | [8] |

| Carcinogenicity | No data available | [6] |

| Reproductive Toxicity | No data available | [6] |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available | [6] |

| Persistence and Degradability | No data available | [6] |

| Bioaccumulative Potential | No data available | [6] |

The absence of such data underscores the importance of conducting rigorous experimental evaluations to characterize the hazard profile of this substance.

Recommended Experimental Protocols for Safety Assessment

To address the existing data gaps, a battery of standardized in vitro and in chemico tests should be performed. The following detailed methodologies are based on internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines.

Skin Corrosion and Irritation Assessment

3.1.1. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This test method evaluates the potential of a chemical to cause irreversible skin damage.[9][10][11][12]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan (B1609692) salt, which is then quantified spectrophotometrically.[12]

-

Methodology:

-

Prepare RhE tissue cultures.

-

Apply the test chemical (Disperse Yellow 114) and positive and negative controls to the surface of the RhE tissues for specific exposure times (e.g., 3 minutes and 1 hour).

-

After exposure, rinse the tissues to remove the test chemical.

-

Incubate the tissues with MTT solution.

-

Extract the formazan product from the tissues.

-

Measure the optical density of the formazan solution using a spectrophotometer.

-

Calculate cell viability as a percentage of the negative control.

-

Classify the chemical's corrosive potential based on the reduction in cell viability at the different exposure times.[12]

-

3.1.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test assesses the potential for a chemical to cause reversible skin irritation.[13][14][15][16]

-

Principle: Similar to the skin corrosion test, this method uses an RhE model. Non-corrosive chemicals that are irritants will induce cytotoxicity after a defined exposure period.[13]

-

Methodology:

-

Prepare RhE tissue cultures.

-

Apply the test chemical, positive control, and negative control to the RhE tissues for a 60-minute exposure period.

-

Rinse the tissues and transfer to fresh medium for a 42-hour post-exposure incubation period.

-

Perform the MTT assay to determine cell viability.

-

A chemical is identified as an irritant if the mean relative cell viability is reduced to ≤ 50%.[13][16]

-

Skin Sensitization Assessment

A tiered approach using a combination of in chemico and in vitro methods is recommended to evaluate the skin sensitization potential, in line with the Adverse Outcome Pathway (AOP) for skin sensitization.[17]

3.2.1. In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

This assay addresses the first key event in the AOP, which is the covalent binding of the chemical to skin proteins.

-

Principle: The reactivity of the test chemical with synthetic peptides containing either cysteine or lysine (B10760008) is measured. The depletion of these peptides is quantified by HPLC with UV detection.

-

Methodology:

-

Prepare solutions of the test chemical and the synthetic peptides (cysteine and lysine).

-

Incubate the test chemical with each peptide solution for 24 hours.

-

Analyze the samples by HPLC to determine the percentage of peptide depletion.

-

Classify the substance into one of four reactivity classes (no, low, moderate, or high) based on the mean cysteine and lysine depletion.

-

3.2.2. In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD 442D)

This test addresses the second key event in the AOP, which is the induction of inflammatory responses in keratinocytes.

-

Principle: This assay uses a recombinant human keratinocyte cell line (KeratinoSens™) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway by sensitizing chemicals leads to the induction of luciferase, which is measured by luminescence.

-

Methodology:

-

Culture the KeratinoSens™ cells.

-

Expose the cells to a range of concentrations of the test chemical for 48 hours.

-

Measure luciferase activity using a luminometer.

-

Measure cell viability to assess cytotoxicity.

-

A chemical is considered a sensitizer (B1316253) if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.

-

Genotoxicity Assessment

3.3.1. Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test is used to detect gene mutations induced by the test chemical.[18]

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the required amino acid.[18][19]

-

Methodology for Azo Dyes (Prival Modification):

-

Prepare cultures of the bacterial tester strains.

-

Prepare the test chemical solutions.

-

Combine the test chemical, bacterial culture, and either S9 mix (with flavin mononucleotide for azo dye reduction) or a buffer in a "pre-incubation" step.[20][21]

-

Add top agar (B569324) and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates for 48-72 hours at 37°C.

-

Count the number of revertant colonies.

-

A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.[20]

-

3.3.2. In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects both clastogenic (chromosome breakage) and aneugenic (whole chromosome loss or gain) events.[22][23][24][25][26]

-

Principle: Cultured mammalian cells are exposed to the test chemical. After exposure, the cells are treated with a cytokinesis inhibitor (cytochalasin B) to produce binucleated cells. Micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, are scored in these binucleated cells.[25]

-

Methodology:

-

Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes or CHO, TK6 cell lines).[23][25]

-

Expose the cells to various concentrations of the test chemical, with and without metabolic activation (S9).

-

Add cytochalasin B to block cytokinesis.

-

Harvest and stain the cells.

-

Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

-

A statistically significant, concentration-related increase in the frequency of micronucleated cells indicates a positive result.[26]

-

Visualization of Workflows and Logical Relationships

General Risk Assessment Framework

A systematic approach is essential for evaluating the potential risks associated with handling Disperse Yellow 114. The following diagram illustrates a general framework for chemical risk assessment.[27][28][29][30][31]

References

- 1. lookchem.com [lookchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Disperse Yellow 114 | 61968-66-9 [chemicalbook.com]

- 5. sdinternational.com [sdinternational.com]

- 6. Page loading... [wap.guidechem.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. scribd.com [scribd.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. iivs.org [iivs.org]

- 11. scantox.com [scantox.com]

- 12. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method | RE-Place [re-place.be]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. iivs.org [iivs.org]

- 15. nucro-technics.com [nucro-technics.com]

- 16. senzagen.com [senzagen.com]

- 17. criver.com [criver.com]

- 18. inotiv.com [inotiv.com]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. criver.com [criver.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. x-cellr8.com [x-cellr8.com]

- 26. nucro-technics.com [nucro-technics.com]

- 27. santos.com [santos.com]

- 28. icca-chem.org [icca-chem.org]

- 29. chemsafetypro.com [chemsafetypro.com]

- 30. acs.org [acs.org]

- 31. A framework for chemical safety assessment incorporating new approach methodologies within REACH - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application